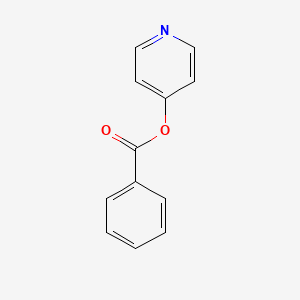
Pyridin-4-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-4-yl benzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of a pyridine ring attached to the benzoate moiety at the fourth position. It is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the field of metal-organic frameworks (MOFs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-yl benzoate typically involves the esterification of benzoic acid with pyridin-4-yl methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-4-yl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-4-yl benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in pyridin-4-yl benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Pyridin-4-yl benzoic acid.
Reduction: Pyridin-4-yl benzyl alcohol.
Substitution: Various substituted pyridin-4-yl benzoates depending on the electrophile used.
Applications De Recherche Scientifique
Pyridin-4-yl benzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of pyridin-4-yl benzoate in various applications is primarily based on its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties such as enhanced stability, selective adsorption, and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as the interaction with metal ions in MOFs or the inhibition of microbial growth in biological studies .
Comparaison Avec Des Composés Similaires
Pyridin-4-yl benzoate can be compared with other similar compounds such as:
3-(Pyridin-4-yl)benzoate: Similar in structure but with the pyridine ring attached at the third position.
4-(Pyridin-3-yl)benzoate: The pyridine ring is attached at the fourth position but with a different substitution pattern on the pyridine ring.
4-(Pyridin-2-yl)benzoate: The pyridine ring is attached at the fourth position with a different substitution pattern on the pyridine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Propriétés
Numéro CAS |
36228-61-2 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
pyridin-4-yl benzoate |
InChI |
InChI=1S/C12H9NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H |
Clé InChI |
RLCXXYMFUGQTMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


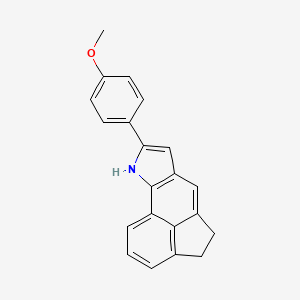

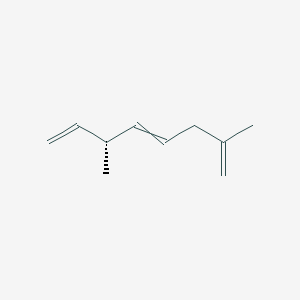
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
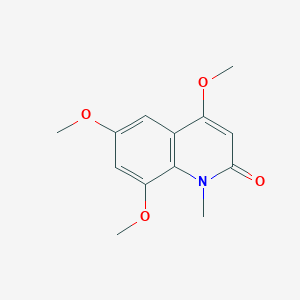

![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
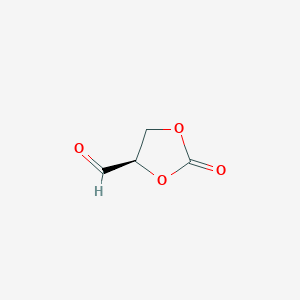

![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
